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Cat. No.: B1394968 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic

agents. The pyrazolo[1,5-a]pyrimidine system is a premier example of such a "privileged scaffold".[1][2] This fused, rigid, and planar N-

heterocyclic structure, formed by the amalgamation of pyrazole and pyrimidine rings, offers a unique combination of chemical stability

and synthetic versatility.[1][2] Its architecture provides an ideal platform for designing molecules that can precisely interact with

biological targets. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored and developed as potent

agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

This scaffold is particularly prominent in the field of oncology, forming the core of numerous protein kinase inhibitors (PKIs) that play a

critical role in targeted cancer therapy.[2][3] The success of this framework is underscored by its presence in clinically approved drugs

and numerous candidates in development, demonstrating its value in addressing complex diseases.[4][5] This guide focuses on a

specific, strategically important derivative: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. We will dissect its structure,

synthesis, reactivity, and pivotal role as a high-value intermediate in the quest for novel therapeutics.

Core Compound Analysis: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-
carboxylate
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is not merely another heterocyclic compound; it is a meticulously designed

building block engineered for advanced medicinal chemistry applications. Its structure incorporates key functional groups that enable a

broad range of subsequent chemical modifications.

Chemical Structure and Physicochemical Properties
The molecule's architecture is defined by the pyrazolo[1,5-a]pyrimidine core, substituted at the 6-position with a bromine atom and at

the 2-position with a methyl carboxylate group.

Table 1: Key Identifiers and Properties
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Property Value Reference

IUPAC Name
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-

carboxylate
[6]

CAS Number 1005209-40-4 [6]

Molecular Formula C₈H₆BrN₃O₂ [6]

Molecular Weight 256.06 g/mol [6]

Canonical SMILES COC(=O)C1=NN2C=C(C=NC2=C1)Br [6]

Storage Sealed in dry, 2-8°C [7]

digraph "chemical_structure" {

graph [fontname="Arial", label="Chemical Structure of the Core Compound", labelloc=t, fontsize=16];

node [fontname="Arial", shape=plaintext];

edge [fontname="Arial"];

compound [label=<

td>tr>Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylateb>td>tr>table>

>];

}

Caption: 2D structure of the title compound.

The Strategic Role of Key Substituents
The utility of this molecule is derived directly from its functionalization:

6-Bromo Group: The bromine atom at the C6 position is the molecule's primary reactive handle. It is an excellent leaving group for a

variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This

synthetic flexibility is paramount in drug discovery, as it allows for the systematic and efficient introduction of diverse aryl, heteroaryl,

alkyl, and amino substituents. This process facilitates the exploration of the structure-activity relationship (SAR) to optimize a lead

compound's potency, selectivity, and pharmacokinetic properties.

2-Methyl Carboxylate Group: The ester at the C2 position serves two main purposes. First, as an electron-withdrawing group, it

influences the electronic properties of the heterocyclic core. Second, it provides another site for chemical modification. The ester can

be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to form amides

—a functional group prevalent in many drug molecules.[8]

Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route is essential for any valuable building block. The synthesis of pyrazolo[1,5-a]pyrimidines

generally relies on the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic partners.[1]

General Synthetic Workflow
The synthesis of the title compound typically follows a two-step logic: the formation of a substituted 3-aminopyrazole precursor,

followed by its cyclization with a brominated 1,3-dicarbonyl equivalent to construct the pyrimidine ring. Microwave-assisted protocols

have been shown to be effective for similar structures, often leading to higher yields and shorter reaction times.[9]
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Caption: General synthetic workflow for the title compound.

Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established literature methods.[9]

Step 1: Synthesis of the Aminopyrazole Precursor. The requisite precursor, methyl 5-amino-1H-pyrazole-3-carboxylate, is

synthesized from commercially available starting materials.

Step 2: Cyclocondensation. To a solution of the aminopyrazole precursor (1 equivalent) in a suitable solvent such as ethanol or

acetic acid, 2-bromo-malonaldehyde (1.1 equivalents) is added.

Step 3: Reaction Conditions. The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 110-120°C) for a

specified duration (e.g., 30-60 minutes) or refluxed under conventional heating until TLC analysis indicates completion of the

reaction.

Step 4: Isolation and Purification. Upon cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude

solid is washed with a non-polar solvent (e.g., diethyl ether or hexanes) and then purified, typically by recrystallization from ethanol

or by column chromatography on silica gel, to afford the pure product.

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data are

summarized below.

Table 2: Expected Spectroscopic Data
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Technique Expected Characteristics

¹H NMR

- A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. -

Distinct signals for the three aromatic protons on the heterocyclic

core. Based on similar structures, one would expect a singlet for H3,

and two doublets or singlets for H5 and H7 in the 8.0-9.5 ppm region.

[10]

¹³C NMR

- A signal for the methyl carbon around 52-55 ppm. - A signal for the

carbonyl carbon of the ester around 160-165 ppm. - Signals for the

carbons of the fused ring system, with the carbon attached to bromine

(C6) appearing at a characteristic shift.[10]

Mass Spec (MS)

- A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the

molecular weight. - A characteristic isotopic pattern for bromine, with

two peaks of nearly equal intensity separated by 2 m/z units (M and

M+2).[9]

Infrared (IR)

- A strong absorption band for the ester carbonyl (C=O) stretch,

typically around 1710-1730 cm⁻¹. - Multiple bands in the 1500-1650

cm⁻¹ region corresponding to C=C and C=N stretching of the

aromatic rings.

Reactivity and Application in Drug Discovery
The true value of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its role as a versatile intermediate for constructing

complex molecules with high biological activity.[11]

Key Transformation Pathways
The two functional handles can be manipulated independently or sequentially to build molecular diversity, a cornerstone of modern

medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.mdpi.com/1420-3049/28/18/6584
https://www.mdpi.com/1420-3049/28/18/6584
https://www.chemijournal.com/archives/2017/vol5issue6/PartB/5-3-194-177.pdf
https://www.benchchem.com/product/b1394968?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyrazolo-pyrimidine-derivatives/211626-methyl-6-bromopyrazolo-15-a-pyrimidine-3-carboxylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C6-Bromo Reactivity C2-Ester Reactivity

Methyl 6-bromopyrazolo[1,5-a]
pyrimidine-2-carboxylate

Suzuki Coupling
(+ Boronic Acid/Ester)

Pd Catalyst

Sonogashira Coupling
(+ Terminal Alkyne)

Pd/Cu Catalyst

Buchwald-Hartwig
(+ Amine)

Pd Catalyst

Hydrolysis
(e.g., LiOH, NaOH)

Diverse C6-Substituted
Analogs 6-Bromo-2-Carboxylic Acid

Amide Coupling
(+ Amine, e.g., HATU, EDCI)

Diverse C2-Amide
Analogs

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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